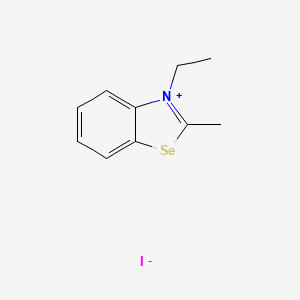![molecular formula C13H19N3O5 B1654948 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one CAS No. 29834-86-4](/img/structure/B1654948.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one is a complex organic compound belonging to the class of glycosylamines. It is characterized by a pyrrolidine ring attached to a pyrimidine base, which is further linked to a sugar moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction is usually carried out in an aqueous solution of methylamine at low temperatures (0-5°C), followed by gradual warming to 50-70°C . The reaction is often conducted in a sealed pressure reactor to ensure the desired yield and purity.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters and scalability. The industrial production also includes purification steps such as crystallization and chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It acts as a transition state analog inhibitor of cytidine deaminase, binding to the active site and inhibiting its activity. This inhibition can lead to the suppression of DNA methylation and tumor growth, making it a potential candidate for anti-cancer therapies .
相似化合物的比较
Similar Compounds
3-Deazauridine: Another glycosylamine with similar structural features.
Zebularine: A cytidine analog with anti-tumor properties.
5,6-Dihydrouridine: A pyrimidine nucleoside with comparable biological activities
Uniqueness
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
29834-86-4 |
|---|---|
分子式 |
C13H19N3O5 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one |
InChI |
InChI=1S/C13H19N3O5/c17-7-8-10(18)11(19)12(21-8)16-6-3-9(14-13(16)20)15-4-1-2-5-15/h3,6,8,10-12,17-19H,1-2,4-5,7H2/t8-,10-,11-,12-/m1/s1 |
InChI 键 |
ZFIUCFWZYKWSQR-HJQYOEGKSA-N |
SMILES |
C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
手性 SMILES |
C1CCN(C1)C2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
Key on ui other cas no. |
29834-86-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3,5-Pyridinedicarbonitrile, 2-amino-6-[(4-chlorophenyl)thio]-4-phenyl-](/img/structure/B1654885.png)


